

Confirming the Target Engagement of HIV-1 Inhibitor-45: A Comparative Guide

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Compound of Interest

Compound Name: **HIV-1 inhibitor-45**

Cat. No.: **B10857202**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **HIV-1 inhibitor-45**, a potent RNase H inhibitor, with other classes of antiretroviral agents. By examining quantitative data from various experimental assays, this document aims to objectively assess the target engagement of these inhibitors and provide detailed methodologies for key experiments.

Executive Summary

HIV-1 inhibitor-45 demonstrates potent inhibition of the viral RNase H enzyme, a critical component of the reverse transcriptase complex. This guide compares its target engagement profile with established classes of HIV-1 inhibitors, including entry inhibitors, reverse transcriptase inhibitors (NRTIs and NNRTIs), integrase inhibitors, and protease inhibitors. The comparative data, presented in the following sections, is crucial for understanding the relative efficacy and mechanism of action of these diverse antiviral compounds.

Comparative Analysis of Target Engagement

The following tables summarize the quantitative data on the target engagement of **HIV-1 inhibitor-45** and representative alternative inhibitors. The data includes IC50 values, dissociation constants (Kd), and thermodynamic parameters, providing a multi-faceted view of inhibitor potency and binding characteristics.

Table 1: Comparative Inhibitory Potency (IC50) of HIV-1 Inhibitors

Inhibitor Class	Target	Representative Inhibitor(s)	IC50 (nM)	Reference(s)
RNase H Inhibitor	Reverse Transcriptase (RNase H domain)	HIV-1 inhibitor-45	67	[1]
β-thujaplicinol	200	[2]		
Compound 13	45	[2]		
Entry Inhibitor	gp120	Fostemsavir	-	[3]
CCR5	Maraviroc	-	[3]	
gp41	Enfuvirtide	-	[3]	
Reverse Transcriptase Inhibitor (NRTI)	Reverse Transcriptase (polymerase domain)	Zidovudine (AZT)	-	-
Lamivudine (3TC)	-	-		
Reverse Transcriptase Inhibitor (NNRTI)	Reverse Transcriptase (allosteric site)	Nevirapine	19	[4]
Efavirenz	-	-		
Integrase Inhibitor	Integrase	Raltegravir	-	-
Dolutegravir	7.4	[3]		
Bictegravir	7.5	[3]		
Protease Inhibitor	Protease	Amprenavir	-	[5]
Ritonavir	-	[6]		

Lopinavir	-	-		
Capsid Inhibitor	Capsid	Lenacapavir (GS-6207)	0.1 (in MT-4 cells)	[7]
GS-CA1	0.24 (in T cells)	[7]		

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Table 2: Binding Affinity (Kd) of HIV-1 Inhibitors

Inhibitor Class	Target	Representative Inhibitor(s)	Kd (nM)	Method	Reference(s)
RNase H Inhibitor	Reverse Transcriptase (RNase H domain)	Thioaptamer R12-2	70	Gel Shift Assay	[8]
Reverse Transcriptase Inhibitor (NNRTI)	Reverse Transcriptase	Nevirapine	19	Pre-steady-state kinetics	[4]
O-TIBO	3000	Pre-steady-state kinetics	[4]		
CI-TIBO	200	Pre-steady-state kinetics	[4]		
Protease Inhibitor	Protease	Amprenavir	0.39	ITC	[9]
TMC114	0.0045	ITC	[9]		
Capsid Inhibitor	Capsid	Lenacapavir (WT)	-	SPR	[10]
Lenacapavir (Q67H mutant)	~5-fold reduction in affinity	SPR	[10]		
Lenacapavir (N74D mutant)	~20-fold reduction in affinity	SPR	[10]		

Table 3: Thermodynamic Parameters of Inhibitor Binding

| Inhibitor Class | Target | Representative Inhibitor(s) | ΔG (kcal/mol) | ΔH (kcal/mol) | $-\Delta S$ (kcal/mol) | Method | Reference(s) | |---|---|---|---|---|---|---|---| | Protease Inhibitor | Protease | Amprenavir (WT) | - | - | - | ITC ||[5]|| | TMC-126 (WT) | -15.6 | -12.0 | -3.6 | ITC ||[5]|| | | |

Atazanavir (WT) | -14.35 | - | - | Fluorescence Quenching | [6] | | | Tipranavir (WT) | -13.19 | - | - | Fluorescence Quenching | [6] | | | Amprenavir (mutant) | -13.12 | - | - | Fluorescence Quenching | [6] | | | Ritonavir (mutant) | -12.96 | - | - | Fluorescence Quenching | [6] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.

RNase H Activity Assay

This assay measures the ability of a compound to inhibit the RNase H activity of HIV-1 reverse transcriptase.

- Principle: A fluorogenic substrate consisting of an RNA strand labeled with a fluorophore and a complementary DNA strand labeled with a quencher is used. In the intact hybrid, the quencher suppresses the fluorescence. Upon cleavage of the RNA strand by RNase H, the fluorophore is released from the proximity of the quencher, resulting in an increase in fluorescence.
- Reagents:
 - Purified recombinant HIV-1 Reverse Transcriptase
 - Fluorogenic RNA/DNA hybrid substrate
 - Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT)
 - Test compounds (e.g., **HIV-1 inhibitor-45**) and controls
- Procedure:
 - Prepare serial dilutions of the test compounds.
 - In a microplate, add the assay buffer, the fluorogenic substrate, and the test compound.
 - Initiate the reaction by adding HIV-1 RT.

- Incubate at 37°C for a specified time (e.g., 60 minutes).
- Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 490/520 nm).
- Calculate the percent inhibition and determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of binding and dissociation between an inhibitor and its target protein.

- Principle: The target protein is immobilized on a sensor chip. A solution containing the inhibitor is flowed over the surface. The binding of the inhibitor to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
- Instrumentation: A surface plasmon resonance instrument (e.g., Biacore).
- Procedure:
 - Immobilize the target protein (e.g., HIV-1 capsid protein) onto a sensor chip.
 - Prepare a series of concentrations of the inhibitor (analyte).
 - Inject the analyte solutions over the sensor surface at a constant flow rate.
 - Monitor the association phase (binding) and dissociation phase (wash-out).
 - Fit the sensorgram data to a suitable binding model to determine the association rate constant (kon), dissociation rate constant ($koff$), and the equilibrium dissociation constant ($Kd = koff/kon$).

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC directly measures the heat changes that occur upon binding of an inhibitor to its target protein, providing a complete thermodynamic profile of the interaction.

- Principle: A solution of the inhibitor is titrated into a solution of the target protein in a microcalorimeter. The heat released or absorbed during the binding event is measured.
- Instrumentation: An isothermal titration calorimeter.
- Procedure:
 - Prepare solutions of the target protein and the inhibitor in the same buffer.
 - Load the protein solution into the sample cell and the inhibitor solution into the titration syringe.
 - Perform a series of small injections of the inhibitor into the protein solution.
 - Measure the heat change after each injection.
 - Integrate the heat signals and plot them against the molar ratio of inhibitor to protein.
 - Fit the data to a binding model to determine the binding affinity (K_a), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

Cellular Thermal Shift Assay (CETSA)

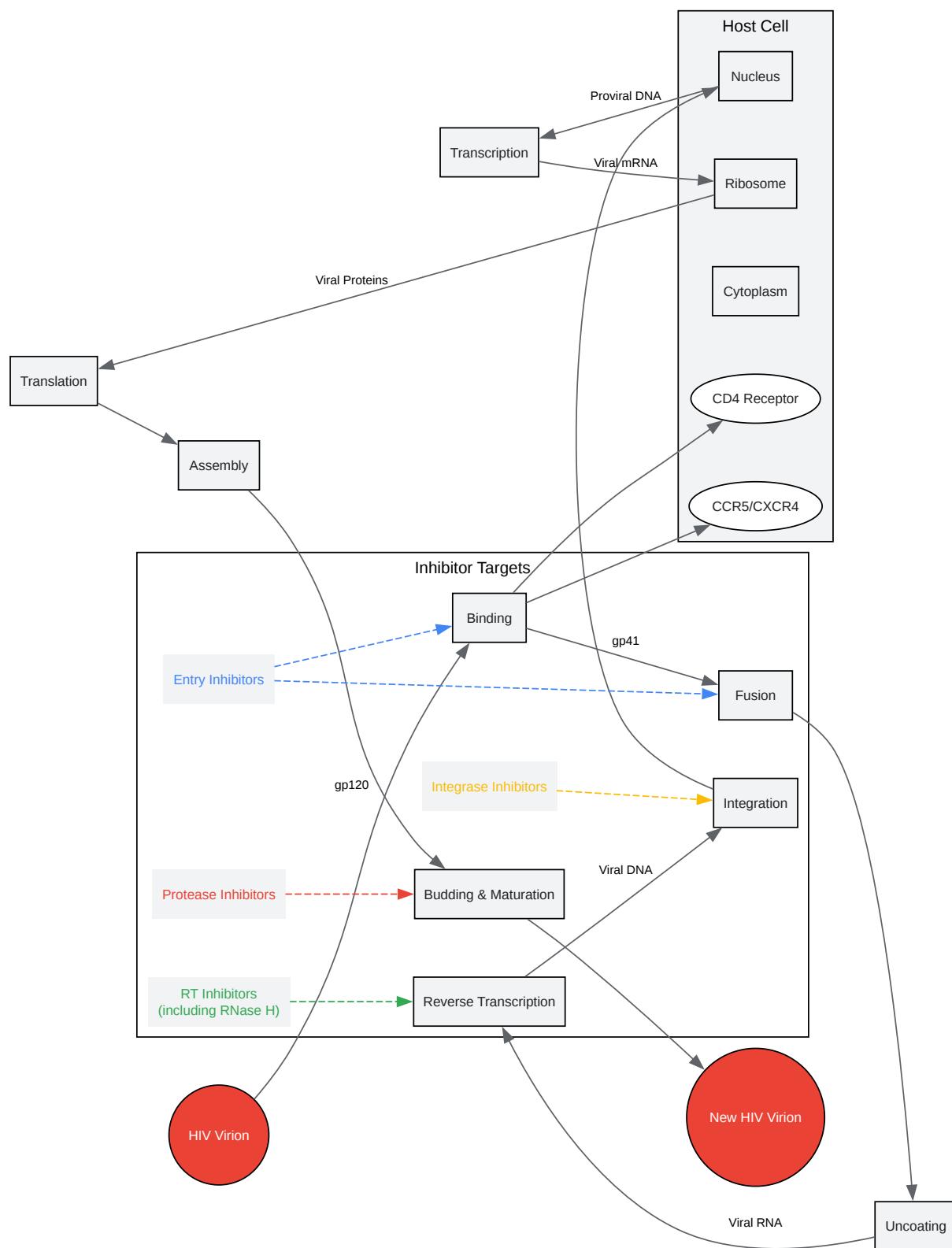
CETSA is a method to assess target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.

- Principle: The binding of a drug to its target protein can increase the protein's thermal stability. When cells are heated, unbound proteins denature and aggregate at lower temperatures than drug-bound proteins. The amount of soluble protein remaining at different temperatures can be quantified to determine the extent of target engagement.
- Procedure:
 - Treat cultured cells with the test compound or vehicle control.
 - Heat the cell suspensions at a range of temperatures.

- Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
- Detect the amount of soluble target protein in the supernatant using methods such as Western blotting or ELISA.
- Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

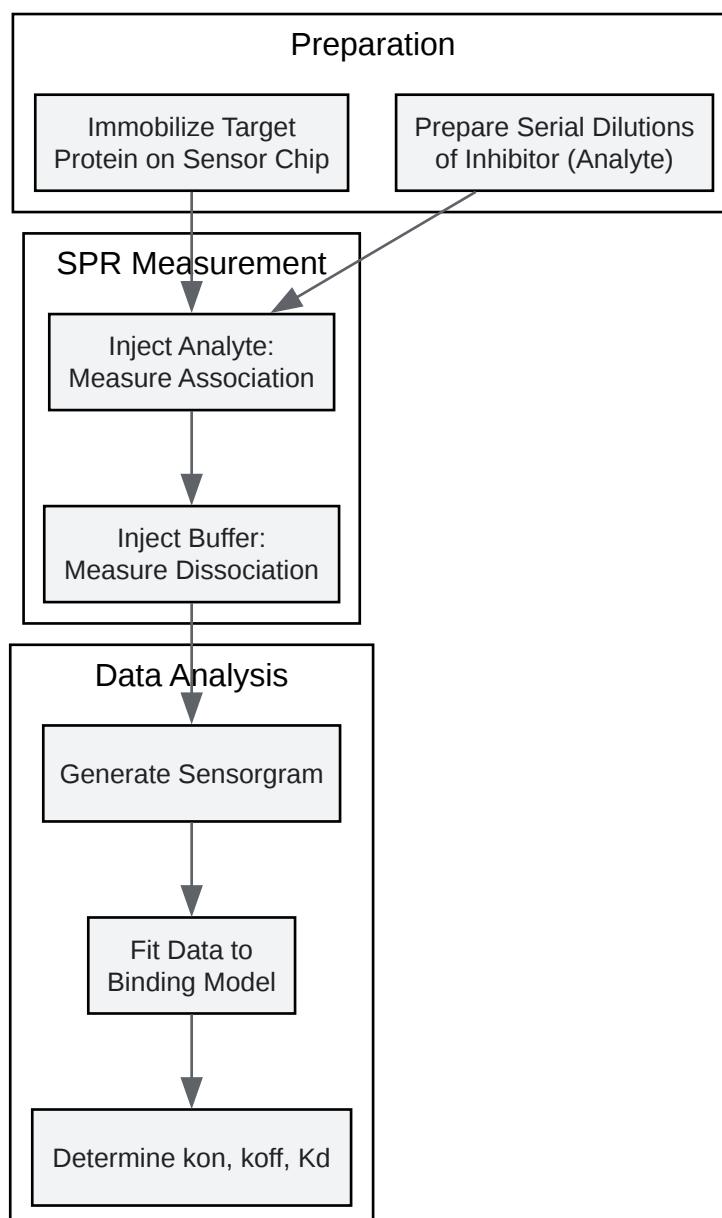
Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to HIV-1 inhibition.

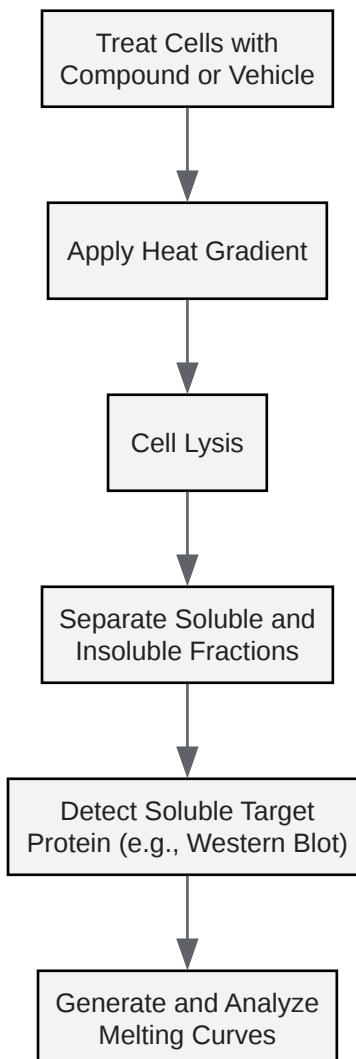


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Caption: HIV-1 lifecycle and targets of different inhibitor classes.

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Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.



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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

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